molecular formula C22H33NO6 B4075237 1-[4-(2-Methoxy-4-prop-2-enylphenoxy)butyl]azepane;oxalic acid

1-[4-(2-Methoxy-4-prop-2-enylphenoxy)butyl]azepane;oxalic acid

Cat. No.: B4075237
M. Wt: 407.5 g/mol
InChI Key: QIRIOIHLMYVKBL-UHFFFAOYSA-N
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Description

1-[4-(2-Methoxy-4-prop-2-enylphenoxy)butyl]azepane;oxalic acid is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the azepane ring and the phenoxy group contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-Methoxy-4-prop-2-enylphenoxy)butyl]azepane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of 2-methoxy-4-prop-2-enylphenol with a suitable butylating agent, followed by the introduction of the azepane ring through a cyclization reaction. The final step involves the formation of the oxalic acid salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Methoxy-4-prop-2-enylphenoxy)butyl]azepane undergoes various chemical reactions, including:

    Oxidation: The methoxy and prop-2-enyl groups can be oxidized under appropriate conditions.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other bases can facilitate nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1-[4-(2-Methoxy-4-prop-2-enylphenoxy)butyl]azepane has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(2-Methoxy-4-prop-2-enylphenoxy)butyl]azepane involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, modulating their activity. The azepane ring may also play a role in the compound’s binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(2-Methoxy-4-prop-2-enylphenoxy)butyl]piperazine: Similar structure but with a piperazine ring instead of an azepane ring.

    1-[4-(2-Methoxy-4-prop-1-enylphenoxy)butyl]-3,5-dimethylpiperidine: Contains a piperidine ring and additional methyl groups.

Uniqueness

1-[4-(2-Methoxy-4-prop-2-enylphenoxy)butyl]azepane is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from similar compounds and may contribute to its specific applications and effects.

Properties

IUPAC Name

1-[4-(2-methoxy-4-prop-2-enylphenoxy)butyl]azepane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO2.C2H2O4/c1-3-10-18-11-12-19(20(17-18)22-2)23-16-9-8-15-21-13-6-4-5-7-14-21;3-1(4)2(5)6/h3,11-12,17H,1,4-10,13-16H2,2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIRIOIHLMYVKBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCCCCN2CCCCCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[4-(2-Methoxy-4-prop-2-enylphenoxy)butyl]azepane;oxalic acid
Reactant of Route 2
1-[4-(2-Methoxy-4-prop-2-enylphenoxy)butyl]azepane;oxalic acid
Reactant of Route 3
1-[4-(2-Methoxy-4-prop-2-enylphenoxy)butyl]azepane;oxalic acid
Reactant of Route 4
1-[4-(2-Methoxy-4-prop-2-enylphenoxy)butyl]azepane;oxalic acid
Reactant of Route 5
1-[4-(2-Methoxy-4-prop-2-enylphenoxy)butyl]azepane;oxalic acid
Reactant of Route 6
Reactant of Route 6
1-[4-(2-Methoxy-4-prop-2-enylphenoxy)butyl]azepane;oxalic acid

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